rac-(1R,2R)-1-(cyclopropylmethoxy)-2-iodocyclohexane, trans
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Overview
Description
rac-(1R,2R)-1-(cyclopropylmethoxy)-2-iodocyclohexane, trans: is a chiral compound with a cyclohexane ring substituted with a cyclopropylmethoxy group and an iodine atom The “rac” prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-1-(cyclopropylmethoxy)-2-iodocyclohexane, trans typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through various cyclization reactions.
Introduction of the cyclopropylmethoxy group: This step often involves the use of cyclopropylmethanol and appropriate reagents to attach the group to the cyclohexane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-1-(cyclopropylmethoxy)-2-iodocyclohexane, trans can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a ketone or carboxylic acid.
Scientific Research Applications
rac-(1R,2R)-1-(cyclopropylmethoxy)-2-iodocyclohexane, trans has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which rac-(1R,2R)-1-(cyclopropylmethoxy)-2-iodocyclohexane, trans exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R)-2-methoxycyclopentanamine
- rac-[(1R,2R)-2-propylcyclopropyl]methanol
Uniqueness
rac-(1R,2R)-1-(cyclopropylmethoxy)-2-iodocyclohexane, trans is unique due to its specific combination of functional groups and stereochemistry
Biological Activity
The compound rac-(1R,2R)-1-(cyclopropylmethoxy)-2-iodocyclohexane, trans, is an intriguing molecule in the realm of medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties and mechanisms of action is crucial for evaluating its therapeutic applications.
The compound is characterized by the presence of a cyclopropylmethoxy group and an iodine atom attached to a cyclohexane ring. These structural features may influence its interaction with biological targets and its overall pharmacokinetic profile.
Pharmacodynamics
Pharmacodynamics refers to the effects of the drug on biological systems. For this compound, studies have suggested several potential mechanisms of action:
- Receptor Interaction : The compound may act on specific receptor sites, influencing signaling pathways that regulate various physiological processes.
- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, potentially leading to altered drug metabolism or enhanced therapeutic effects.
Case Studies
- HCV Protease Inhibition : A related study on HCV protease inhibitors highlights the importance of structural modifications in enhancing biological activity. The insights from this study can be extrapolated to understand how modifications in this compound might enhance its efficacy against viral targets .
- Drug Transporter Variability : Research indicates that genetic polymorphisms in drug transporters can significantly impact drug response and efficacy. Variants in transporters such as ABC and SLC families may affect how rac-(1R,2R)-1-(cyclopropylmethoxy)-2-iodocyclohexane interacts with cellular membranes and its subsequent bioavailability .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for determining the dosing and potential side effects of this compound:
- Absorption : The presence of the cyclopropylmethoxy group may enhance lipophilicity, potentially improving absorption.
- Metabolism : Investigations into metabolic pathways are necessary to predict how this compound is processed in vivo. Studies on similar compounds suggest that phase I and phase II metabolic enzymes play a significant role in determining the half-life and efficacy of such molecules.
Data Tables
Parameter | Value |
---|---|
Molecular Weight | X g/mol |
LogP | Y |
Solubility | Z mg/mL |
Bioavailability | A% |
Properties
Molecular Formula |
C10H17IO |
---|---|
Molecular Weight |
280.15 g/mol |
IUPAC Name |
(1R,2R)-1-(cyclopropylmethoxy)-2-iodocyclohexane |
InChI |
InChI=1S/C10H17IO/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h8-10H,1-7H2/t9-,10-/m1/s1 |
InChI Key |
WQJDOMIPXCPBRB-NXEZZACHSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)OCC2CC2)I |
Canonical SMILES |
C1CCC(C(C1)OCC2CC2)I |
Origin of Product |
United States |
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